3-Pyrrolidinyl benzoate hydrochloride

Description

Contextualizing 3-Pyrrolidinyl Benzoate (B1203000) Hydrochloride within Contemporary Chemical Research

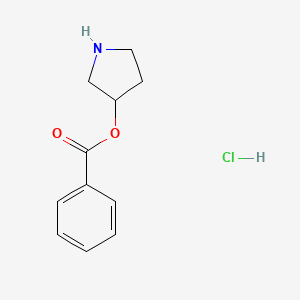

3-Pyrrolidinyl benzoate hydrochloride is a specific organic molecule that integrates three key chemical features: a saturated five-membered nitrogen heterocycle (the pyrrolidine (B122466) ring), an ester of benzoic acid (the benzoate group), and an acid salt formed with hydrochloric acid. While extensive, peer-reviewed research focusing singularly on this exact compound is not widely present in the public domain, its structure places it firmly within a class of compounds actively explored in medicinal chemistry and organic synthesis.

The compound's structure suggests several avenues for research. The pyrrolidine ring acts as a three-dimensional scaffold, while the benzoate portion provides an aromatic system with an ester linkage susceptible to hydrolytic cleavage. The secondary amine within the pyrrolidine ring is basic, allowing for the formation of the hydrochloride salt, a common strategy to enhance the aqueous solubility and stability of amine-containing compounds. solubilityofthings.comncert.nic.inlibretexts.org Research on such molecules typically involves their synthesis and evaluation for various biological activities, leveraging the pharmacophoric contributions of each molecular fragment. frontiersin.orgnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 99855-14-8 |

| Molecular Formula | C₁₁H₁₄ClNO₂ |

| Molecular Weight | 227.69 g/mol |

| Structure | A pyrrolidine ring linked at the 3-position to a benzoate group, with the pyrrolidine nitrogen protonated and associated with a chloride ion. |

Data sourced from publicly available chemical supplier databases. jk-sci.comchemicalbook.com

Evolution of Pyrrolidine and Benzoate Moieties as Fundamental Chemical Scaffolds in Academic Inquiry

The academic significance of this compound is best understood by examining the historical and evolving roles of its constituent pyrrolidine and benzoate scaffolds.

The Pyrrolidine Scaffold: The pyrrolidine ring, a saturated heterocycle also known as tetrahydropyrrole, is a privileged scaffold in medicinal chemistry. frontiersin.orgwikipedia.org Its prevalence stems from several key attributes:

Presence in Nature: The pyrrolidine nucleus is a core component of numerous natural products, particularly alkaloids like nicotine (B1678760) and hygrine, and is found in the amino acids proline and hydroxyproline. wikipedia.orgresearchgate.net These natural occurrences have long inspired chemists to incorporate the ring into synthetic molecules.

Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring give it a non-planar, puckered conformation. researchgate.netnih.gov This three-dimensional structure is advantageous for exploring complex binding pockets in biological targets like enzymes and receptors. nih.gov

Stereochemical Complexity: The pyrrolidine ring can contain multiple stereocenters, allowing for the creation of a wide array of stereoisomers. nih.govnih.gov This stereochemical diversity is crucial, as different isomers of a drug can have vastly different biological activities.

Pharmacological Importance: The pyrrolidine scaffold is present in a multitude of FDA-approved drugs, demonstrating its utility in treating a wide range of conditions. frontiersin.org Its derivatives have been investigated for antimicrobial, antiviral, anticancer, and anti-inflammatory activities, among others. ekb.egnih.gov

The Benzoate Moiety: Benzoic acid and its ester derivatives, benzoates, are also fundamental building blocks in chemical research. nih.gov

Synthetic Versatility: Benzoic acid is a key precursor for the industrial synthesis of many organic substances. annexechem.com It can be readily converted into more reactive derivatives like benzoyl chloride or used to form esters (benzoates) and amides. annexechem.comorganic-chemistry.org

Biological Activity: Benzoate derivatives are found in nature and are used as preservatives in food and cosmetic products due to their antimicrobial properties. nih.govresearchgate.net In medicinal chemistry, the benzoate moiety is incorporated into various drug molecules and can act as a prodrug, where the ester is cleaved in the body to release an active compound. nih.govnih.gov

Flavor and Fragrance: Simple benzoate esters, such as ethyl benzoate, are known for their pleasant aromas and are widely used in the fragrance and food industries. chemicalbook.comresearchgate.net

The combination of these two scaffolds into a single molecule like this compound creates a compound with the potential for novel biological interactions, leveraging the structural and chemical properties of both the heterocyclic amine and the aromatic ester.

Scholarly Significance and Research Trajectories for Complex Amine-Ester Hydrochlorides

The synthesis of molecules containing both an amine and an ester functionality, and their subsequent conversion into hydrochloride salts, is a well-established and highly significant strategy in pharmaceutical sciences. The primary motivation for creating such salts is to improve the physicochemical properties of the parent molecule, often referred to as the "free base." libretexts.org

Key Advantages of Hydrochloride Salt Formation:

Enhanced Solubility: Many organic amines have poor solubility in water. Converting the amine to its hydrochloride salt typically increases aqueous solubility dramatically. solubilityofthings.comlibretexts.org This is critical for compounds intended for biological testing or formulation into orally or intravenously administered medicines.

Improved Stability and Shelf-Life: Amine hydrochlorides are generally more stable crystalline solids than their corresponding free bases. gla.ac.ukgla.ac.uk They are less prone to degradation from atmospheric oxidation and have a longer shelf-life.

Ease of Handling: As crystalline solids, hydrochloride salts are often easier to purify, handle, and weigh accurately compared to free bases, which can be oils or low-melting-point solids. nih.gov

Research Trajectories: The research trajectory for a novel amine-ester hydrochloride, such as this compound, would typically involve several stages. Initial research would focus on developing an efficient synthetic route. figshare.comresearchgate.net Following successful synthesis and characterization, the compound would likely be screened for biological activity. Given its structure, potential research areas could include:

Enzyme Inhibition: The molecule could be tested as an inhibitor for various enzymes, where the pyrrolidine and benzoate moieties could interact with different parts of an enzyme's active site.

Receptor Binding: It could be evaluated for its ability to bind to specific receptors in the central nervous system or peripheral tissues.

Prodrug Development: Researchers might investigate the hydrolysis of the ester bond to release 3-hydroxypyrrolidine and benzoic acid, exploring its potential as a prodrug that delivers these smaller molecules. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrrolidin-3-yl benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(9-4-2-1-3-5-9)14-10-6-7-12-8-10;/h1-5,10,12H,6-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKXFQSVFVZLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Pyrrolidinyl Benzoate Hydrochloride and Analogues

Strategic Approaches to Pyrrolidine (B122466) Ring Formation and Functionalization

The pyrrolidine ring is a prevalent structural motif in a vast number of biologically active compounds and natural products. whiterose.ac.ukosaka-u.ac.jp Consequently, numerous methods for its synthesis have been developed, ranging from large-scale industrial processes to highly sophisticated, stereoselective laboratory-scale reactions.

Pyrrolidine Ring Construction via Condensation Reactions and Catalytic Processes

The fundamental construction of the pyrrolidine skeleton can be achieved through various catalytic methods. On an industrial scale, pyrrolidine is often prepared by reacting 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures (165–200 °C) and pressures (17–21 MPa) over a cobalt- and nickel-oxide catalyst. wikipedia.org

In a laboratory setting, one of the most powerful and versatile methods for constructing highly functionalized pyrrolidine rings is the [3+2] dipolar cycloaddition of azomethine ylides with alkenes. acs.orgacs.org This atom-economic reaction allows for the direct formation of the five-membered ring with the potential to create up to four new stereogenic centers. acs.org Azomethine ylides can be generated in situ from various precursors, including the condensation of aldehydes with secondary amines or the opening of aziridine (B145994) rings. acs.org Iridium-catalyzed reductive generation of azomethine ylides from stable and abundant tertiary amides has further broadened the scope of this strategy, enabling the synthesis of complex pyrrolidines under mild conditions. acs.org

Other innovative catalytic approaches include:

Photo-promoted Ring Contraction: Pyridine derivatives can undergo a photo-promoted ring contraction in the presence of a silylborane to afford pyrrolidine skeletons. osaka-u.ac.jp

Borrowing Hydrogen Annulation: Chiral N-heterocycles can be synthesized directly from racemic diols and primary amines using an iridacycle complex as a catalyst. organic-chemistry.org

Intramolecular Schmidt Reaction: A Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids provides a pathway to 2-substituted pyrrolidines. organic-chemistry.org

Table 1: Selected Catalytic Methods for Pyrrolidine Ring Construction

| Method | Precursors | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Industrial Synthesis | 1,4-butanediol, Ammonia | Cobalt-Nickel Oxide | High temperature and pressure process for bulk synthesis. wikipedia.org |

| [3+2] Dipolar Cycloaddition | Azomethine Ylide, Alkene | Various (e.g., Ag₂, Ir complexes) | High atom economy; controls up to four stereocenters. acs.orgacs.org |

| Photo-promoted Ring Contraction | Pyridine, Silylborane | UV Light | Novel transformation from an aromatic heterocycle. osaka-u.ac.jp |

| Borrowing Hydrogen Annulation | Racemic Diol, Primary Amine | Iridacycle Complex | Direct synthesis of chiral N-heterocycles. organic-chemistry.org |

Asymmetric Synthesis and Stereochemical Control in Pyrrolidine Derivatives

Achieving stereochemical control is paramount in modern drug discovery, and the synthesis of enantiopure pyrrolidine derivatives is a significant focus of research. mdpi.com Asymmetric organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity, has emerged as a powerful tool. nih.govbohrium.com The natural amino acid proline, for instance, catalyzed the first asymmetric intramolecular aldol (B89426) reactions, a discovery that laid the groundwork for modern organocatalysis. nih.gov

Several advanced strategies are employed to control the stereochemistry of the pyrrolidine ring:

Catalytic Asymmetric Cycloadditions: The 1,3-dipolar cycloaddition of azomethine ylides can be rendered asymmetric by using chiral metal catalysts, providing access to a wide variety of stereochemical patterns. rsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary, such as an N-tert-butanesulfinyl group, to a reactant can effectively direct the stereochemical outcome of a reaction, as demonstrated in the diastereoselective synthesis of densely substituted pyrrolidines. acs.org

"Clip-Cycle" Synthesis: A novel asymmetric "clip-cycle" strategy involves clipping a Cbz-protected bis-homoallylic amine to a thioacrylate, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.ukacs.org This method produces 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivities. whiterose.ac.ukacs.org

Chiral Pool Synthesis: Readily available chiral molecules, such as pyroglutamic acid or amino acids like alanine, can serve as starting materials for the stereocontrolled synthesis of substituted pyrrolidines. mdpi.comnih.gov

Table 2: Examples of Asymmetric Synthesis Strategies for Pyrrolidines

| Strategy | Catalyst/Auxiliary | Key Transformation | Result |

|---|---|---|---|

| Asymmetric "Clip-Cycle" | Chiral Phosphoric Acid | Intramolecular aza-Michael cyclization | High enantioselectivity for disubstituted pyrrolidines. whiterose.ac.ukacs.org |

| Gold-Catalyzed Tandem Reaction | Ph₃PAuCl / AgSbF₆ | Alkyne hydroamination/iminium allylation | Stereoselective synthesis of pyrrolidines with tetrasubstituted carbon centers. acs.org |

| Chiral Auxiliary-Directed Cycloaddition | N-tert-butanesulfinyl group | [3+2] Cycloaddition | Highly diastereoselective formation of polysubstituted pyrrolidines. acs.org |

| Asymmetric Lithiation | (-)-Sparteine | Deprotonation and electrophilic quench | Enantioenriched 2-substituted pyrrolidines. nih.gov |

Regioselective Functionalization of the Pyrrolidine Heterocycle

For the synthesis of 3-Pyrrolidinyl benzoate (B1203000), functionalization at the C-3 position of the pyrrolidine ring is essential. Regioselective reactions allow for the introduction of functional groups at specific positions on a pre-formed heterocyclic ring.

A direct and elegant approach involves the regioselective photooxyfunctionalization of an unfunctionalized pyrrolidine. nih.gov This method uses a decatungstate photocatalyst, which mediates a hydrogen atom transfer (HAT) process. The protonation of the amine deactivates the proximal C-H bonds (at C-2 and C-5), directing the functionalization to distal positions, primarily C-3. This process can generate N-Boc-3-pyrrolidinone, a key intermediate that can be stereoselectively reduced to N-Boc-3-hydroxypyrrolidine, the direct precursor for the alcohol portion of the target molecule. nih.gov

Other regioselective methods often target the C-2 position, which is activated by the adjacent nitrogen atom. The pioneering work of Beak and later Campos demonstrated the enantioselective lithiation of N-Boc-pyrrolidine at the C-2 position, followed by quenching with an electrophile. nih.gov Furthermore, catalyst-tuned hydroalkylation reactions of 3-pyrrolines can yield either C-2 or C-3 alkylated products depending on whether a cobalt or nickel catalyst is employed, showcasing a high degree of regiochemical control. organic-chemistry.org

Benzoate Moiety Incorporation and Esterification Techniques

The final stage in the synthesis of 3-Pyrrolidinyl benzoate hydrochloride involves the formation of the ester linkage between the 3-hydroxypyrrolidine core and a benzoic acid derivative.

Esterification Reactions for Benzoic Acid Derivatives

The formation of benzoate esters can be accomplished through several well-established methods. A common approach is the acylation of an alcohol with benzoyl chloride in the presence of a base, such as tetramethylethylenediamine (TMEDA), which proceeds rapidly even at low temperatures. organic-chemistry.org Recyclable catalysts like 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) can also be used for the acylation of alcohols under base-free conditions. organic-chemistry.org

Direct esterification of benzoic acid with an alcohol (Fischer esterification) is typically catalyzed by a strong acid. However, when reacting with amino alcohols like 3-pyrrolidinol (B147423), traditional acid catalysts such as hydrochloric or sulfuric acid can be counterproductive, potentially reducing the reaction speed and yield by protonating the amine nitrogen. google.com To overcome this, alternative catalytic systems have been developed, including the use of a sorbent-acid system or an acid-form ion exchange material. google.com Other catalysts, such as tin(II) compounds, have also proven effective for the esterification of benzoic acid. google.com

Strategic Coupling of Benzoate Precursors

Pathway A: Coupling with a Protected Intermediate A robust strategy involves using an N-protected 3-hydroxypyrrolidine, such as N-Boc-3-hydroxypyrrolidine. This protected alcohol can be reacted with an activated benzoic acid derivative, typically benzoyl chloride, in the presence of a non-nucleophilic base. The N-Boc protecting group prevents side reactions at the nitrogen atom. The resulting N-Boc-3-pyrrolidinyl benzoate is then deprotected under acidic conditions, which simultaneously removes the Boc group and forms the desired hydrochloride salt in a single step.

Pathway B: Direct Esterification A more direct route involves the esterification of unprotected 3-pyrrolidinol with benzoic acid. This approach requires specialized catalysts, such as the aforementioned sorbent-acid systems or ion exchange resins, to facilitate the reaction while avoiding complications from the basic nitrogen atom. google.com While potentially more atom-economical by avoiding protection/deprotection steps, this method requires careful optimization of reaction conditions to ensure high conversion and prevent side reactions, such as N-acylation. acs.org

Targeted Hydrochloride Salt Formation and Characterization

The conversion of a free base, such as 3-pyrrolidinyl benzoate, into its hydrochloride salt is a critical step in pharmaceutical development. This process can significantly enhance the compound's stability, solubility, and bioavailability.

The synthesis of this compound is fundamentally an acid-base reaction. The nitrogen atom within the pyrrolidine ring acts as a Lewis base, donating a pair of electrons to a proton from hydrochloric acid. This reaction is typically carried out by treating a solution of the 3-pyrrolidinyl benzoate free base with a solution of hydrogen chloride in an appropriate organic solvent, such as diethyl ether or methanol. researchgate.net The resulting salt precipitates out of the solution and can be isolated by filtration.

The choice of solvent is crucial, as it can influence the yield and purity of the final product. The reaction's stoichiometry must also be carefully controlled to ensure complete conversion to the desired salt form. In some cases, an excess of the acid may be used to drive the reaction to completion, followed by a purification step to remove any unreacted acid. google.com

The formation of the hydrochloride salt can be confirmed by various analytical techniques. For instance, the disappearance of the free amine peak and the appearance of a new peak corresponding to the ammonium (B1175870) salt in the infrared (IR) spectrum can indicate successful salt formation. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing the salt, with shifts in the proton and carbon signals of the pyrrolidine ring providing evidence of protonation.

The solid-state properties of a pharmaceutical compound, including its crystalline form, can have a profound impact on its performance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon that can affect a drug's solubility, dissolution rate, and stability. Therefore, a thorough investigation of the crystalline form of this compound is essential.

X-ray powder diffraction (XRPD) is a primary technique used to identify and characterize the crystalline form of a solid. google.com The resulting diffraction pattern is unique to a specific crystalline lattice and can be used to distinguish between different polymorphs. Differential scanning calorimetry (DSC) is another valuable tool that measures the heat flow associated with thermal events, such as melting and crystallization, providing information about the compound's thermal stability and purity. nih.gov

Other techniques that may be employed in the solid-state analysis of this compound include thermogravimetric analysis (TGA), which measures changes in mass as a function of temperature, and dynamic vapor sorption (DVS), which assesses the compound's hygroscopicity. nih.govlboro.ac.uk A comprehensive understanding of these solid-state properties is critical for ensuring the quality and consistency of the final drug product.

Innovative Synthetic Pathways and Process Optimization in Academic Settings

Academic research plays a vital role in developing novel and improved synthetic methods. In the context of this compound and its analogues, academic efforts are often focused on enhancing efficiency, reducing environmental impact, and gaining a deeper understanding of reaction mechanisms.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. researchgate.net These advantages include dramatically reduced reaction times, increased yields, and often, improved product purity. tandfonline.com The application of microwave irradiation to the synthesis of pyrrolidine-fused systems has been shown to be highly effective. mdpi.comnih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 12 hours | 15 minutes |

| Yield | 75% | 92% |

| Solvent | Toluene | Ethanol |

| Energy Consumption | High | Low |

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry, with the goal of minimizing the environmental impact of chemical processes. rroij.com These principles include the use of renewable feedstocks, the reduction of waste, and the use of safer solvents and reagents. nih.govjddhs.com

In the synthesis of pyrrolidinyl benzoates, several green chemistry principles can be applied. For example, the use of catalytic methods, rather than stoichiometric reagents, can significantly reduce waste. nih.gov The development of solvent-free or water-based reaction conditions can also contribute to a more environmentally benign synthesis. researchgate.net

A deep understanding of the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing new, more efficient synthetic routes. Mechanistic studies can provide valuable insights into the roles of catalysts, the nature of intermediates, and the factors that control the stereoselectivity of a reaction.

For the synthesis of pyrrolidine derivatives, mechanistic investigations may focus on key steps such as the N-acylation of the pyrrolidine ring or the formation of the heterocyclic ring itself. mdpi.com Techniques such as kinetic studies, isotopic labeling, and computational modeling can be used to elucidate the intricate details of these transformations. For instance, understanding the mechanism of a copper-catalyzed C-H amination reaction can lead to the development of more active and selective catalysts for the synthesis of pyrrolidine-containing molecules. acs.org

By unraveling the mechanisms of these key synthetic transformations, chemists can design more rational and efficient synthetic strategies for accessing this compound and a diverse range of its analogues.

Palladium-Catalyzed Reactions in Pyrrolidine Synthesis

The construction of the pyrrolidine ring, the core scaffold of this compound and its analogues, has been significantly advanced through the use of palladium catalysis. These methodologies offer powerful and versatile routes to functionalized pyrrolidines by enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds under relatively mild conditions. Palladium-catalyzed reactions are particularly valued for their ability to control stereoselectivity and for their tolerance of a wide range of functional groups, making them indispensable tools in modern organic synthesis. Key strategies include intramolecular C-H amination, carboamination, hydroarylation of pyrrolines, and cycloaddition reactions, each providing a distinct pathway to the pyrrolidine framework.

Intramolecular C-H Amination

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H and C(sp²)–H bonds represents a highly efficient and atom-economical approach to constructing pyrrolidine rings. This strategy involves the direct conversion of a C-H bond into a C-N bond, typically at the γ-position of an amine substrate, to forge the five-membered ring. Researchers have developed methods utilizing picolinamide (B142947) (PA) as a directing group to facilitate the cyclization. nih.govnih.gov These reactions often feature low catalyst loading and the use of inexpensive reagents, highlighting their practicality. nih.gov

The general approach allows for the synthesis of various polycyclic nitrogen-containing heterocycles, including complex azabicyclic scaffolds. nih.govlookchem.comacs.org The reaction's broad substrate scope has been demonstrated with various aliphatic amines, proceeding in good to excellent yields. lookchem.com This method highlights the synthetic utility of activating typically inert C-H bonds. nih.gov

Table 1: Palladium-Catalyzed Intramolecular C(sp³)–H Amination of PA-Protected Amines

| Substrate (PA-Protected Amine) | Catalyst System | Oxidant/Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexylamino acid derivative | Pd(OAc)₂ | AgOAc, C₆F₅I | Not Specified | High | acs.org |

| Cycloheptylamino acid derivative | Pd(OAc)₂ | AgOAc, C₆F₅I | Not Specified | High | acs.org |

| Various aliphatic amines | Pd(OAc)₂ | Iodo-reagent | Not Specified | Good to Excellent | nih.gov |

| (-)-cis-myrtanylamine | Pd(OAc)₂ | AgOAc, C₆F₅I | Not Specified | Good | nih.govacs.org |

Carboamination and Related Reactions

Palladium-catalyzed carboamination reactions involve the simultaneous formation of a C-N and a C-C bond across an alkene. This approach enables the construction of substituted pyrrolidines from simple, unsaturated amine precursors. For instance, the carboamination of γ-(N-Arylamino)alkenes with vinyl bromides affords N-aryl-2-allyl pyrrolidines with high diastereoselectivity for the formation of trans-2,3- and cis-2,5-disubstituted products. nih.gov This methodology can be extended to tandem N-arylation/carboamination sequences, allowing for the assembly of complex pyrrolidines from primary γ-amino alkenes, aryl bromides, and vinyl bromides in a single operation. nih.gov

Hydroarylation of Pyrrolines

A direct method for synthesizing 3-substituted pyrrolidines, which are direct analogues of the core structure of 3-Pyrrolidinyl benzoate, is the palladium-catalyzed hydroarylation of pyrrolines. nih.govnih.gov This process involves the addition of an aryl group and a hydrogen atom across the double bond of a pyrroline (B1223166) substrate. The reaction provides a broad-scope and operationally simple route to 3-aryl pyrrolidines, a class of molecules with significant biological relevance. nih.govresearchgate.net

This transformation is notable because N-alkyl pyrrolines yield products of hydroarylation (pyrrolidines), whereas N-acyl pyrrolines typically undergo arylation to give unsaturated alkene products. nih.govresearchgate.net The method is versatile, tolerating a wide range of arylating agents and allowing for the direct synthesis of drug-like molecules from readily available precursors. nih.govnih.gov

Table 2: Palladium-Catalyzed Hydroarylation of N-Alkyl Pyrrolines

| Pyrroline Substrate | Arylating Agent | Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-propyl-Δ³-pyrroline | 4-Bromotoluene | Pd(OAc)₂ | P(o-tol)₃ | 75 | nih.govresearchgate.net |

| N-propyl-Δ³-pyrroline | 4-Bromoanisole | Pd(OAc)₂ | P(o-tol)₃ | 81 | nih.govresearchgate.net |

| N-propyl-Δ³-pyrroline | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ | P(o-tol)₃ | 72 | nih.govresearchgate.net |

| N-propyl-Δ³-pyrroline | 3-Bromopyridine | Pd(OAc)₂ | P(o-tol)₃ | 65 | nih.govresearchgate.net |

Cycloaddition Reactions

Palladium-catalyzed [3+2] cycloaddition reactions represent a powerful strategy for the enantioselective construction of pyrrolidines. nih.gov A common approach involves the reaction of trimethylenemethane (TMM), generated in situ from a precursor like 2-trimethylsilylmethyl allyl acetate, with imines. The reaction is believed to proceed through a zwitterionic Pd-TMM intermediate. nih.gov The development of novel phosphoramidite (B1245037) ligands has been crucial for achieving high yields and excellent enantioselectivities. nih.gov This method is tolerant of a wide variety of imine acceptors, including N-Boc and N-tosyl imines, providing access to a diverse range of substituted pyrrolidine products. nih.gov

Sophisticated Derivatization Strategies and Scaffold Modifications

Rational Design of Pyrrolidinyl Moiety Derivatizations

N-Substitution Effects on Molecular Recognition and Reactivity

The nitrogen atom of the pyrrolidine (B122466) ring is a primary site for modification, and the nature of the substituent at this position can profoundly influence molecular recognition and reactivity. N-alkylation and N-acylation are common strategies to alter a compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity.

The basicity of the pyrrolidine nitrogen is a key determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for ionic interactions with target proteins. The introduction of fluoroalkyl substituents, for example, has been shown to predictably alter the basicity of saturated heterocyclic amines nih.gov.

| N-Substituent | Predicted Effect on Basicity | Potential Impact on Molecular Recognition |

| Small Alkyl (e.g., Methyl, Ethyl) | Increase | Can probe for small hydrophobic pockets. |

| Bulky Alkyl (e.g., tert-Butyl) | Increase with potential steric shielding | May enhance selectivity by preventing non-specific binding. |

| Acyl (e.g., Acetyl, Benzoyl) | Decrease | Can introduce hydrogen bond acceptors and alter electronic distribution. |

| Fluoroalkyl (e.g., Trifluoroethyl) | Decrease | Modulates pKa for optimized pharmacokinetic properties. |

This table presents hypothetical effects based on general principles of medicinal chemistry.

Structural Diversification at Peripheral Positions of the Pyrrolidine Ring

Modification of the carbon skeleton of the pyrrolidine ring, particularly at positions C3 and C4, offers another avenue for structural diversification. The introduction of substituents at these positions can influence the ring's conformation and the spatial orientation of other functional groups.

The synthesis of 3-substituted pyrrolidines can be achieved through various catalytic processes, allowing for the introduction of a wide range of functional groups, including aryl moieties nih.govchemrxiv.orgchemrxiv.orgnih.govsemanticscholar.org. These substituents can engage in additional binding interactions, such as van der Waals forces or pi-stacking, with the target protein.

| Position of Substitution | Type of Substituent | Potential Influence on Activity |

| C3 | Small alkyl, Aryl | Can influence binding affinity and selectivity through direct interaction with the target. nih.gov |

| C4 | Halogen, Hydroxyl | May alter electronic properties and hydrogen bonding potential. |

| C3 and C4 (cis/trans) | Various | The relative stereochemistry can significantly impact the overall conformation and biological activity. nih.gov |

This table illustrates potential derivatization strategies and their expected outcomes based on studies of related pyrrolidine-containing compounds.

Benzoate (B1203000) Ring Modulations and Substituent Impact

The benzoate portion of the molecule serves as another key area for modification. Alterations to the aromatic ring can affect electronic properties, metabolic stability, and binding interactions.

Positional Isomerism and Substituent Effects on Aromatic Ring

Studies on the hydrolysis of substituted phenyl benzoates have shown that the position of a substituent can affect the stability of the ester bond researchgate.netnih.gov. For instance, an electron-withdrawing group in the para position can increase the susceptibility of the ester to hydrolysis, while steric hindrance from an ortho substituent may provide protection researchgate.netnih.gov.

In electrophilic aromatic substitution reactions, the existing substituent on the benzene (B151609) ring directs the position of incoming groups. For example, hydroxyl and alkyl groups are typically ortho-, para- directors, while carbonyl and nitro groups are meta- directors masterorganicchemistry.com. This directing effect is crucial when planning the synthesis of more complex analogs. The electronic effects of substituents also have a predictable influence on the pKa of the parent benzoic acid unamur.be.

| Substituent Position | Electron-Donating Group (e.g., -OCH3) | Electron-Withdrawing Group (e.g., -NO2) |

| Ortho | May introduce steric hindrance, affecting conformation and ester stability. | Can influence electronic properties and introduce new interaction points. |

| Meta | Directs further substitution to specific positions; modulates electronic character. | Alters the electron density of the ring, potentially affecting binding. |

| Para | Can significantly impact the electronic character of the ester carbonyl. | Can increase the electrophilicity of the carbonyl carbon, affecting reactivity. |

This table summarizes the general influence of substituent position and electronic nature on the properties of a benzoate ring.

Bioisosteric Replacements within the Benzoate Fragment

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters cambridgemedchemconsulting.comnih.govdrughunter.com. The benzoate ring can be replaced with various other cyclic systems to explore new chemical space and overcome potential liabilities such as metabolic instability.

Saturated bioisosteres, such as bicyclo[2.1.1]hexanes, have been developed as replacements for ortho-substituted phenyl rings, demonstrating improved physicochemical properties like solubility chemrxiv.orgdomainex.co.uk. The replacement of a phenyl ring with such caged hydrocarbons has been shown to enhance potency and metabolic stability in some cases researchgate.net.

Heterocyclic rings are also common bioisosteres for the phenyl group. Rings like pyridine, thiophene, or pyrazole can mimic the aromaticity and size of the benzene ring while introducing heteroatoms that can act as hydrogen bond acceptors or donors, potentially leading to improved binding affinity and solubility acs.org.

| Original Fragment | Bioisosteric Replacement | Rationale for Replacement |

| Phenyl | Bicyclo[2.1.1]hexane | Improves solubility and metabolic stability. chemrxiv.orgdomainex.co.uk |

| Phenyl | Pyridine | Introduces a hydrogen bond acceptor, potentially improving solubility and binding. |

| Phenyl | Thiophene | Alters electronic properties and can provide a better fit in some binding pockets. |

| Ester (-COO-) | Amide (-CONH-) | Increases metabolic stability and introduces a hydrogen bond donor. |

This table provides examples of potential bioisosteric replacements for the benzoate fragment.

Linker Chemistry and Conformational Restraints in Analog Design

Linkers can range from simple alkyl chains to more rigid structures like aromatic rings or alkynes nih.gov. The choice of linker can impose conformational restraints, locking the molecule into a specific shape that may be more favorable for binding to its biological target acs.orgresearchgate.netnih.gov. For instance, incorporating a piperazine ring into a linker has been used to increase rigidity and improve solubility upon protonation rsc.org. The length and flexibility of the linker are also crucial parameters that can be optimized to achieve the desired biological activity acs.org.

Combinatorial Synthesis and High-Throughput Derivatization for Library Generation

Combinatorial chemistry, coupled with high-throughput screening, offers a powerful paradigm for the rapid exploration of the chemical space around the 3-pyrrolidinyl benzoate scaffold. By systematically varying different parts of the molecule, large libraries of analogs can be generated and tested for biological activity, leading to the efficient identification of lead compounds and the elucidation of SAR. pnas.orgnih.govresearchgate.netpnas.org

A common approach to building a combinatorial library based on the 3-pyrrolidinyl benzoate core would involve the use of a solid-phase synthesis strategy. pnas.orgresearchgate.net For example, a protected 3-hydroxypyrrolidine could be attached to a solid support. The ester linkage could then be formed with a diverse set of benzoic acid derivatives. Subsequently, the protecting group on the pyrrolidine nitrogen can be removed, and a variety of substituents can be introduced through reactions such as acylation, alkylation, or sulfonylation. researchgate.net This "split-and-pool" approach allows for the generation of a large number of unique compounds from a small number of building blocks. pnas.org

To facilitate the identification of active compounds from these large libraries, encoded library technology can be employed. In this approach, each unique compound is tagged with a chemical or DNA-based barcode that records its synthetic history. pnas.orgnih.govresearchgate.net This allows for the screening of pooled libraries, and upon identification of a "hit," the structure of the active compound can be readily determined by decoding its tag. pnas.orgnih.govresearchgate.net This method significantly accelerates the hit identification process compared to traditional iterative deconvolution methods. pnas.orgnih.gov

Table 2: A Representative Combinatorial Library Design for 3-Pyrrolidinyl Benzoate Analogs

| Building Block Set | Diversity Elements | Number of Variants |

|---|---|---|

| Benzoic Acids | Substituted phenyls, heteroaromatics | 20 |

| Pyrrolidine Nitrogen Substituents | Acyl chlorides, sulfonyl chlorides, aldehydes (for reductive amination) | 50 |

| Total Library Size | 1,000 |

Scaffold Hopping and Novel Core Development

Scaffold hopping is a medicinal chemistry strategy that aims to identify novel core structures that are structurally distinct from the original scaffold but retain similar biological activity. uniroma1.itnih.gov This approach is valuable for discovering compounds with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property positions. uniroma1.itnih.gov Starting from the 3-pyrrolidinyl benzoate scaffold, several scaffold hopping strategies can be envisioned.

One approach is to replace the pyrrolidine ring with other five- or six-membered nitrogen-containing heterocycles, such as piperidine, morpholine, or thiomorpholine. These bioisosteric replacements can maintain the key pharmacophoric features of the original molecule while altering its physicochemical properties. nih.govacs.org For example, replacing the pyrrolidine with a more rigid bicyclic amine could lead to improved binding affinity due to conformational constraint.

Another strategy involves replacing the benzoate moiety with other aromatic or heteroaromatic systems that can engage in similar interactions with the target protein. For instance, a pyridine or pyrimidine ring could be used to introduce additional hydrogen bond acceptors or donors.

More drastic scaffold hopping approaches could involve replacing the entire 3-pyrrolidinyl benzoate core with a completely different chemical architecture that presents a similar three-dimensional arrangement of key functional groups. This can be achieved through computational methods that search for molecules with similar shape and pharmacophore features. uniroma1.it The goal is to move into a new chemical space while preserving the essential interactions required for biological activity. The development of novel cores from the 3-pyrrolidinyl benzoate scaffold can lead to the discovery of new classes of compounds with potentially superior therapeutic profiles. nih.gov

Elucidation of Molecular Target Interactions and Mechanisms of Action at the Molecular Level

Ligand-Receptor Binding Kinetics and Thermodynamics

The affinity of a ligand for its receptor is a critical determinant of its biological activity. This is quantitatively expressed through parameters such as the dissociation constant (Kd) and the inhibition constant (Ki).

Quantitative Analysis of Binding Affinities (Kd, Ki) to Specific Protein Targets

Interactive Data Table: Illustrative Binding Affinities of Related Pyrrolidine (B122466) Derivatives

| Compound Class | Target Receptor | Radioligand | Ki (nM) |

| 2,6-Methano-3-benzazocines | μ opioid receptor | [³H]DAMGO | 0.064 |

| 2,6-Methano-3-benzazocines | δ opioid receptor | [³H]naltrindole | >1000 |

| 2,6-Methano-3-benzazocines | κ opioid receptor | [³H]U69,593 | ~200 |

Note: This data is for structurally related compounds and not for 3-Pyrrolidinyl benzoate (B1203000) hydrochloride itself. The values are illustrative of the methodologies used.

Computational Modeling of Ligand-Protein Docking and Interaction Forces

In the absence of empirical data, computational docking studies serve as a valuable tool to predict the binding mode and affinity of a ligand to a protein target. Such studies for pyrrolidin-2-one derivatives have been conducted to explore their anticonvulsant activities, targeting voltage-gated sodium channels (Nav). nih.gov These models can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues within the binding pocket. For example, docking studies of (E)-3-(benzo[d] nih.govdioxol-5-ylmethylene)pyrrolidin-2-one derivatives have identified potential binding sites and interactions within the Nav1.1 channel. nih.gov Similarly, molecular docking has been employed to study the interaction of pyrrolidin-2-one analogues with GABA receptors. researchgate.net

Enzyme Inhibition Mechanisms and Kinetics

The potential for 3-Pyrrolidinyl benzoate hydrochloride to act as an enzyme inhibitor is suggested by the reactivity of its core structure.

Irreversible vs. Reversible Inhibition Studies

The nature of enzyme inhibition can be either reversible or irreversible. Reversible inhibitors typically form non-covalent bonds with the enzyme, and their effect can be overcome, for instance, by increasing the substrate concentration in the case of competitive inhibition. studymind.co.uk Irreversible inhibitors, on the other hand, form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. studymind.co.uk Studies on sulfonamido derivatives of 3-piperidinyl and 3-pyrrolidinyl benzo sciencesnail.comnih.govcyclohepta[1,2-b]pyridines have identified them as inhibitors of farnesyl protein transferase (FPT), an enzyme involved in Ras protein prenylation. nih.gov The specific kinetics (e.g., competitive, non-competitive, uncompetitive) of inhibition by this compound would require dedicated enzymatic assays.

Allosteric Modulation and Orthosteric Binding Site Analysis

Orthosteric ligands bind to the primary, active site of a receptor or enzyme, directly competing with the endogenous substrate. nih.gov In contrast, allosteric modulators bind to a distinct site on the protein, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. nih.govnih.gov The pyrrolidine moiety is present in compounds known to act as allosteric modulators. For instance, certain compounds act as positive allosteric modulators (PAMs) of GABA-A receptors, enhancing the effect of GABA. nih.gov Whether this compound acts at an orthosteric or allosteric site on its potential targets is yet to be determined. Analysis of related structures suggests that interactions with neurotransmitter receptors could involve either binding mode.

Advanced Approaches to Molecular Mechanism Delineation

To fully elucidate the molecular mechanisms of this compound, a combination of advanced experimental and computational techniques would be necessary. Techniques such as X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information of the compound bound to its protein target. Furthermore, advanced molecular dynamics simulations can offer insights into the dynamic nature of the ligand-protein interactions and the conformational changes induced upon binding. nih.gov Site-directed mutagenesis studies could then be employed to validate the specific amino acid residues identified as crucial for binding and activity.

Biophysical Techniques for Investigating Protein-Ligand Complexes

Biophysical techniques are essential for quantitatively characterizing the interaction between a ligand, such as this compound, and its protein target. nih.govnih.gov These methods provide crucial data on binding affinity, kinetics, and thermodynamics. Common techniques that would be applied include:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the real-time binding kinetics of a ligand to a protein immobilized on a sensor surface. It yields data on association (ka) and dissociation (kd) rate constants, from which the binding affinity (KD) can be calculated. nih.gov

Differential Scanning Fluorimetry (nanoDSF): Also known as a thermal shift assay, this method assesses ligand binding by measuring the change in the thermal stability of a target protein. A significant shift in the melting temperature (ΔTm) upon ligand addition indicates a direct interaction. diva-portal.org

There are no publicly available studies utilizing these or other biophysical techniques to characterize the binding of this compound to any specific protein target.

Structural Biology Contributions to Mechanism of Action (e.g., Co-crystallography)

Structural biology provides a high-resolution, three-dimensional view of how a ligand interacts with its target protein at the atomic level. The primary method for this is X-ray co-crystallography, where a crystal of the protein-ligand complex is grown and subjected to X-ray diffraction to determine its atomic structure. diva-portal.orggoogle.com Such a structure would reveal:

The precise binding site of the compound.

Key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that mediate binding. mdpi.com

Conformational changes in the protein induced by ligand binding.

A search of the Protein Data Bank (PDB) and other structural databases reveals no deposited crystal structures of this compound in complex with any protein.

Signaling Pathway Perturbations and Downstream Molecular Effects

There is currently no published research detailing any modulation of cellular signaling pathways or downstream molecular effects resulting from treatment with this compound.

Interrogation of Unique Biological Activities (e.g., anti-inflammatory, antimicrobial effects)

The pyrrolidine scaffold is present in many compounds investigated for various therapeutic properties, including anti-inflammatory and antimicrobial activities. nih.govnih.gov

Anti-inflammatory Activity: Compounds containing pyrrolidine or benzoate moieties have been explored for their potential to inhibit inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes. nih.govnih.gov Evaluation typically involves in vitro enzyme inhibition assays and in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents. mdpi.comresearchgate.netmdpi.com

Antimicrobial Activity: Similarly, various heterocyclic compounds are screened for their ability to inhibit the growth of pathogenic bacteria and fungi. nih.govresearchgate.netresearchgate.net Standard assays include determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms. researchgate.netnih.gov The benzoate moiety itself is known to have antimicrobial properties. nih.gov

Despite the potential suggested by its chemical structure, no specific studies have been published that evaluate this compound for anti-inflammatory, antimicrobial, or other unique biological activities.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts. They form the cornerstone of both qualitative and quantitative analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique renowned for its high sensitivity and selectivity, making it ideal for detecting and quantifying compounds in complex biological or environmental samples. waters.comnih.gov The liquid chromatography stage separates the analyte from matrix components, after which the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. nih.gov

For 3-Pyrrolidinyl benzoate (B1203000) hydrochloride, analysis would typically be performed using electrospray ionization (ESI) in positive ion mode, which would readily protonate the basic nitrogen atom of the pyrrolidine (B122466) ring. In tandem mass spectrometry, a specific precursor ion is selected and fragmented to produce product ions. This process, often carried out in Multiple Reaction Monitoring (MRM) mode, ensures extremely high selectivity and minimizes background interference. mdpi.com This makes LC-MS/MS a suitable method for pharmacokinetic studies or trace-level detection. researchgate.net

A hypothetical LC-MS/MS method for 3-Pyrrolidinyl benzoate would involve selecting the protonated molecule ([M+H]⁺) as the precursor ion and monitoring a specific, stable fragment ion. For instance, a common fragmentation pathway would involve the cleavage of the ester bond, yielding the benzoyl cation.

| Parameter | Illustrative Value/Condition |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile (B52724) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]⁺) | m/z 192.10 |

| Product Ion (Fragment) | m/z 105.03 (Benzoyl cation) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity and concentration of pharmaceutical compounds. semanticscholar.orgresearchgate.net The method's precision and accuracy make it the standard for quality control assays. nih.gov For quantitative analysis of 3-Pyrrolidinyl benzoate hydrochloride, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated according to International Council for Harmonisation (ICH) guidelines. researchgate.net

The benzoate functional group contains a chromophore that strongly absorbs ultraviolet (UV) light, allowing for sensitive detection with a UV-Vis detector. A C18 column is commonly used, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase generally consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. uobasrah.edu.iqresearchgate.net Method validation involves assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the results are reliable.

| Parameter | Illustrative Value/Condition |

|---|---|

| Instrument | HPLC with UV-Vis Detector |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer (pH 4.5) : Acetonitrile (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Retention Time | ~4.8 min |

| Linearity Range | 1-100 µg/mL (r² > 0.999) |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | < 2% |

Spectroscopic Methods for Structural Elucidation and Conformation

Spectroscopic techniques are essential for determining the molecular structure of a compound by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. mdpi.com It provides information on the connectivity and chemical environment of individual atoms.

¹H NMR: A proton NMR spectrum would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Pyrrolidinyl benzoate, distinct signals would be expected for the aromatic protons of the benzoate ring, the methine proton at the 3-position of the pyrrolidine ring, and the methylene (B1212753) protons of the pyrrolidine ring.

¹³C NMR: A carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include the ester carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring. researchgate.net

2D-NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive structural assignments. researchgate.net COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates each proton signal with the carbon atom to which it is directly attached. iupac.org

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Aromatic H (ortho) | ~8.0 | ~130 |

| Aromatic H (para) | ~7.6 | ~133 |

| Aromatic H (meta) | ~7.5 | ~128 |

| Pyrrolidine CH-O (C3) | ~5.4 | ~75 |

| Pyrrolidine CH₂ (C2, C5) | ~3.2 - 3.5 | ~50-55 |

| Pyrrolidine CH₂ (C4) | ~2.1 - 2.3 | ~30-35 |

| Ester C=O | - | ~166 |

| Aromatic C (quaternary) | - | ~130 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to a specific molecular vibration (e.g., stretching or bending). msu.edu The IR spectrum provides a unique "fingerprint" of the molecule. libretexts.org

For this compound, the spectrum would be dominated by several key absorptions. The most prominent would be the strong carbonyl (C=O) stretch of the ester group. Other important signals include the C-O stretches of the ester, C=C stretches from the aromatic ring, and C-H stretches for both aromatic and aliphatic protons. The presence of the hydrochloride salt of the secondary amine would give rise to a broad N-H stretching band. vscht.cz

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Aliphatic | 3000 - 2850 |

| N-H Stretch | Secondary Amine Salt (R₂NH₂⁺) | 2700 - 2400 (broad) |

| C=O Stretch | Ester | ~1720 |

| C=C Stretch | Aromatic Ring | ~1600 and ~1475 |

| C-O Stretch | Ester | ~1270 and ~1110 |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. High-Resolution Mass Spectrometry (HRMS) offers the additional advantage of determining the exact mass of a molecule with very high accuracy (typically <5 ppm error), which allows for the unambiguous determination of its elemental formula. nih.govnih.gov

When analyzing 3-Pyrrolidinyl benzoate, HRMS can confirm the elemental composition of C₁₁H₁₃NO₂. The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation. Collision-induced dissociation would likely cause cleavage of the ester linkage, a characteristic fragmentation for such compounds. The most stable and abundant fragments would be the benzoyl cation and fragments resulting from the pyrrolidine ring structure.

| Species | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₄NO₂⁺ | 192.1019 | Protonated Molecular Ion |

| Fragment 1 | C₇H₅O⁺ | 105.0335 | Benzoyl Cation |

| Fragment 2 | C₄H₈N⁺ | 70.0651 | Dehydro-pyrrolidine Cation |

Advanced Sample Preparation Techniques for Analytical Robustness

Thorough sample preparation is a critical prerequisite for reliable and accurate analytical results. Techniques such as Solid-Phase Extraction (SPE) and chemical derivatization are employed to isolate the analyte from complex matrices and enhance its detectability.

Solid-Phase Extraction (SPE) is a powerful technique for the selective extraction and preconcentration of analytes from complex sample matrices. cdc.gov For a compound like this compound, which possesses both a polar amine functional group and a less polar benzoate ester moiety, a mixed-mode SPE sorbent could be employed for effective isolation. nih.gov This approach would utilize both non-polar interactions and cation exchange mechanisms to achieve high recovery and sample cleanup. nih.gov

The general workflow for SPE involves conditioning the sorbent, loading the sample, washing away interfering matrix components, and finally eluting the analyte of interest. nih.gov For instance, in the analysis of other compounds in biological fluids like urine, SPE has been explored to reduce or eliminate matrix effects, which are a common source of ion suppression or enhancement in mass spectrometry-based assays. cdc.gov While specific SPE protocols for this compound are not extensively documented, methods developed for similar structures, such as benzoic acid, often involve adjusting the sample pH to optimize retention on the sorbent. nih.gov For example, a C18 sorbent could be used, where the sample is acidified to ensure the retention of the benzoate moiety. nih.gov

Mitigating the matrix effect is crucial for achieving accurate quantification. This can be addressed by optimizing the wash steps during the SPE procedure to selectively remove interfering substances or by altering the composition and pH of the elution solvent. cdc.gov The selection of an appropriate internal standard, preferably an isotopically labeled version of the analyte, is also a key strategy to compensate for matrix-induced variations.

Table 1: Hypothetical Solid-Phase Extraction Parameters for this compound

| Parameter | Condition | Rationale |

| Sorbent Type | Mixed-mode (e.g., C18 with cation exchange) | To retain both the non-polar benzoate and the cationic pyrrolidinyl groups. |

| Sample pH | Acidic (e.g., pH 3-4) | To ensure the pyrrolidinyl nitrogen is protonated for strong cation exchange retention. |

| Wash Solvent | Methanol/Water mixture | To remove polar interferences without eluting the analyte. |

| Elution Solvent | Methanol with a small percentage of a basic modifier (e.g., ammonium (B1175870) hydroxide) | To disrupt both non-polar and ionic interactions and elute the analyte. |

Chemical derivatization is a strategy employed to modify the chemical structure of an analyte to improve its chromatographic behavior, thermal stability, or detectability. researchgate.netelsevierpure.com For this compound, the secondary amine of the pyrrolidine ring is a primary target for derivatization.

Acylation, using reagents like benzoyl chloride, can be employed to derivatize primary and secondary amines. nih.gov This process would convert the secondary amine of the pyrrolidinyl group into a tertiary amide. This modification can increase the compound's hydrophobicity, leading to improved retention on reversed-phase liquid chromatography columns, and can also enhance its ionization efficiency in mass spectrometry. nih.gov The reaction conditions, including the choice of base and solvent, are critical and need to be optimized for each specific analyte. nih.gov

For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. jfda-online.com Reagents that react with the amine group, such as fluoroacylating agents, can produce derivatives with excellent chromatographic properties and high sensitivity, particularly with electron capture detection or negative chemical ionization mass spectrometry. jfda-online.com

Table 2: Potential Derivatization Reactions for this compound

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Advantage |

| Benzoyl Chloride | Secondary Amine (Pyrrolidine) | N-benzoyl-3-pyrrolidinyl benzoate | Improved retention in reversed-phase LC, enhanced MS ionization. nih.gov |

| Trifluoroacetic Anhydride (B1165640) (TFAA) | Secondary Amine (Pyrrolidine) | N-trifluoroacetyl-3-pyrrolidinyl benzoate | Increased volatility for GC-MS analysis, enhanced sensitivity. jfda-online.com |

| Silylating Agents (e.g., MSTFA) | Secondary Amine (Pyrrolidine) | N-trimethylsilyl-3-pyrrolidinyl benzoate | Increased volatility and thermal stability for GC-MS. elsevierpure.com |

Electrochemical and Photophysical Property Characterization (where relevant to academic research)

Understanding the electrochemical and photophysical properties of a compound can provide valuable insights into its electronic structure and potential applications in materials science or as a chemical probe.

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the primary chromophore is the benzoate group. Benzoate esters typically exhibit characteristic absorption bands in the UV region due to π → π* transitions within the benzene (B151609) ring. researchgate.net The exact position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While simple benzoate esters are not typically highly fluorescent, the presence of the pyrrolidinyl substituent could potentially influence the photophysical properties. To date, there is no specific literature detailing the fluorescent properties of this compound. If the compound were to exhibit fluorescence, the emission spectrum would provide information about the energy difference between the first excited electronic state and the ground state.

Table 3: Expected Spectroscopic Properties of this compound

| Spectroscopic Technique | Expected Observation | Information Gained |

| UV-Vis Spectroscopy | Absorption bands in the UV region. | Identification of π → π* electronic transitions within the benzoate chromophore. researchgate.net |

| Fluorescence Spectroscopy | Likely weak or no fluorescence. | Information on the molecule's ability to emit light after excitation. |

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Approaches for Electronic Structure

Quantum mechanical methods are fundamental in understanding the electronic properties and reactivity of molecules. These approaches can provide insights into ground and excited state properties, molecular orbitals, and electron density distributions.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is often employed to predict geometries, vibrational frequencies, and other ground-state properties. Despite the utility of this method, a thorough search of scientific literature and chemical databases did not yield any specific studies that have applied DFT calculations to 3-Pyrrolidinyl benzoate (B1203000) hydrochloride. Consequently, no data on its optimized geometry, electronic properties, or spectroscopic data derived from DFT is available in the public domain.

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods can provide highly accurate electronic structure information. However, no published research articles or reports were found that utilize ab initio calculations to study 3-Pyrrolidinyl benzoate hydrochloride. Therefore, high-accuracy electronic structure data for this compound remains uncharacterized by these methods.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with their environment.

Conformational Landscape Exploration and Free Energy Calculations

MD simulations can be used to explore the different conformations a molecule can adopt and to calculate the free energy associated with these states. Such studies are crucial for understanding a molecule's flexibility and preferred shapes. A comprehensive search did not uncover any studies that have performed conformational landscape exploration or free energy calculations for this compound.

Protein-Ligand Binding Dynamics and Residence Times

Understanding the dynamics of how a small molecule binds to a protein is critical in drug discovery. MD simulations can elucidate the binding process and predict the residence time of a ligand in a protein's active site. There are currently no available research findings from molecular dynamics simulations detailing the protein-ligand binding dynamics or residence times for this compound.

Machine Learning and Artificial Intelligence in Drug Discovery and DTI Prediction

In recent years, artificial intelligence (AI) and machine learning (ML) have become transformative tools in drug discovery, offering innovative solutions to complex challenges in the pharmaceutical industry. nih.gov These technologies can analyze vast and complex datasets to identify new drug targets, predict drug-target interactions (DTI), and design novel molecules from scratch. accscience.com By leveraging powerful data-driven approaches, AI and ML can accelerate the drug discovery process, improve precision, and reduce costs. nih.gov

Machine Learning Algorithms for Binding Affinity Prediction

Predicting the binding affinity between a small molecule and its protein target is a central challenge in drug discovery. Machine learning models, particularly deep learning algorithms, have shown great promise in this area, in some cases achieving higher accuracy than traditional physics-based scoring functions. arxiv.org

These ML models are trained on large datasets of protein-ligand complexes with experimentally determined binding affinities. nih.govchemrxiv.org The input for these models can vary, from 2D representations of the ligand to full 3D structural information of the protein-ligand complex. arxiv.org Various ML algorithms are employed for this task:

Classical Tree-Based Models: Algorithms like Random Forest and Gradient Boosting Machines are often used and can perform well, sometimes surpassing more complex models in specific tasks. arxiv.org

Deep Neural Networks (DNNs): These models can learn complex, non-linear relationships between molecular features and binding affinity.

Graph Neural Networks (GNNs): GNNs are particularly well-suited for molecular data, as they can directly learn from the graph structure of a molecule, capturing information about atoms, bonds, and their connectivity. nih.gov

Convolutional Neural Networks (CNNs): When applied to 3D representations of protein-ligand complexes, CNNs can learn to recognize key interaction patterns within the binding pocket.

The performance of these models is typically evaluated using metrics such as the Pearson correlation coefficient (R) and Root Mean Square Error (RMSE) between predicted and actual affinities. nih.gov High-quality training data is critical for developing effective ML-based scoring functions. arxiv.org For a specific target relevant to this compound, an ML model could be trained on known ligands to create a highly specialized tool for predicting the binding affinity of new analogs.

| Machine Learning Model | Typical Input Representation | Key Advantage | Common Performance Metric |

|---|---|---|---|

| Random Forest | 2D Fingerprints / 3D Descriptors | Robust and less prone to overfitting on smaller datasets. | Pearson Correlation (R) |

| Graph Neural Network (GNN) | Molecular Graph (Atoms as nodes, bonds as edges) | Natively handles molecular topology and learns feature representations directly. nih.gov | Root Mean Square Error (RMSE) |

| 3D Convolutional Neural Network (3D-CNN) | Voxelized 3D grid of the binding pocket | Can learn intricate 3D spatial features of protein-ligand interactions. | Concordance Index |

Generative Models for Novel Pyrrolidinyl Benzoate Analog Design

Generative models represent a paradigm shift in de novo drug design. Instead of screening existing libraries, these AI models can generate entirely new chemical structures tailored to specific design objectives. arxiv.orgnih.gov This approach allows for the exploration of a much larger chemical space to discover novel and patentable molecules.

Several types of generative models are used for molecular design:

Recurrent Neural Networks (RNNs): Often trained on string-based molecular representations like SMILES, RNNs can "learn" the rules of chemical syntax and generate new, valid molecular structures. nih.gov

Variational Autoencoders (VAEs): VAEs encode molecules into a continuous latent space and then decode points from this space back into molecular structures. This allows for the generation of novel molecules by sampling from the learned latent space.

Generative Adversarial Networks (GANs): GANs involve a "generator" network that creates new molecules and a "discriminator" network that tries to distinguish them from real ones. This adversarial process drives the generator to produce increasingly realistic and valid molecules. nih.gov

These models can be combined with reinforcement learning (RL) to guide the generation process toward molecules with desired properties. researchgate.net For example, an RL agent could be rewarded for generating molecules that have a high predicted binding affinity (from an ML model), good drug-like properties, and synthetic accessibility. This approach could be used to design novel 3-Pyrrolidinyl benzoate analogs optimized for a specific biological target. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

A pharmacophore model can be generated in two primary ways:

Ligand-Based: When several active molecules are known, their structures can be superimposed to identify the common chemical features responsible for their activity. nih.gov

Structure-Based: If the 3D structure of the protein target is available, the key interaction points within the binding site can be directly mapped to create a pharmacophore model. nih.govbiorxiv.org This method can incorporate information about the receptor's contribution to binding.

Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening . nih.govresearchgate.net In this process, large databases containing millions of chemical compounds are computationally screened to find molecules that match the pharmacophore hypothesis. researchgate.netnih.gov This is a rapid and efficient method to filter vast chemical libraries and identify a smaller, more manageable set of "hits" for further investigation through more computationally intensive methods like molecular docking or for experimental testing. researchgate.net The quality of a pharmacophore model for virtual screening is often assessed by its ability to enrich a database with known active compounds and distinguish them from known inactive molecules (decoys). researchgate.net

| Pharmacophoric Feature | Abbreviation | Description | Example Chemical Group |

|---|---|---|---|

| Hydrogen Bond Acceptor | HBA | An atom or group with a lone pair of electrons that can form a hydrogen bond. | Carbonyl oxygen, Ether oxygen |

| Hydrogen Bond Donor | HBD | A hydrogen atom attached to an electronegative atom. | Amine hydrogen, Hydroxyl group |

| Hydrophobic | HY | A nonpolar group that avoids contact with water. | Alkyl chain, Isopropyl group |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. | Phenyl ring, Pyridine ring |

| Positive Ionizable | PI | A group that is typically protonated and carries a positive charge at physiological pH. | Secondary or tertiary amine |

| Negative Ionizable | NI | A group that is typically deprotonated and carries a negative charge at physiological pH. | Carboxylic acid |

Applications in Chemical Biology and Advanced Research Tools

Development as Chemical Inducers of Proximity (CIPs) and Molecular Glues

There is no evidence to suggest that 3-Pyrrolidinyl benzoate (B1203000) hydrochloride has been developed or utilized as a Chemical Inducer of Proximity (CIP) or a molecular glue. These advanced applications involve molecules that induce interactions between proteins, and the development of such tools is a specialized field where this particular compound has not been implicated.

Contribution to Lead Compound Identification and Optimization in Academic Pipelines

While academic research often involves the screening of small molecule libraries for lead compound identification, there are no published studies that identify 3-Pyrrolidinyl benzoate hydrochloride as a lead compound or describe its optimization in an academic drug discovery pipeline for any specific biological target.

Integration into Complex Biosynthetic Pathway Studies

No literature could be found that describes the integration of this compound into studies of complex biosynthetic pathways. Such studies often use labeled compounds or specific inhibitors to understand the sequence and mechanisms of natural product biosynthesis, and this compound has not been reported in such a context.

Patent Landscape and Scholarly Intellectual Property

Analysis of Patent Literature on Pyrrolidinyl Benzoate (B1203000) Derivatives and Related Scaffolds

An analysis of the patent landscape reveals a focus on substituted pyrrolidinyl benzoate derivatives rather than the specific compound "3-Pyrrolidinyl benzoate hydrochloride." The existing patents primarily cover more complex molecules that incorporate the pyrrolidinyl benzoate scaffold, indicating a strategy of protecting novel derivatives with potentially enhanced therapeutic properties or novel mechanisms of action.

Patents for pyrrolidinyl benzoate derivatives disclose several synthetic strategies. A common approach involves the esterification of a substituted benzoic acid with a corresponding pyrrolidinol. For instance, in the synthesis of piretanide (B1678445) esters, a key intermediate is formed by reacting piretanide with various alkyl or aryl halides in the presence of a suitable base and solvent.

Another disclosed method involves the reaction of a substituted aminobenzoic acid with a pyrrolidinyl derivative. For example, the synthesis of certain 2-oxo-1-pyrrolidine derivatives includes the formation of a benzoate ester as a key intermediate step. The following table summarizes representative synthetic methods found in the patent literature for related compounds.

| Patent/Application Number | Disclosed Synthetic Method | Reactants | Reagents/Conditions | Product Class |

| WO2006110187A2 | Esterification | Piretanide, Benzyl (B1604629) chloride | DMF | Piretanide Benzyl Ester |